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Introduction
Protein Arginine Deiminase 3 (PAD3) is a calcium-dependent enzyme that catalyzes the post-

translational modification of arginine residues to citrulline on target proteins. This process,

known as citrullination or deimination, plays a role in various physiological and pathological

processes, including hair follicle biology, embryonic development, and neurodegenerative

diseases. Dysregulation of PAD3 activity has been implicated in several diseases, making it an

attractive target for therapeutic intervention. PAD3-IN-1 is a known inhibitor of PAD enzymes,

exhibiting selectivity for PAD3 over other isoforms.[1] These application notes provide detailed

protocols for measuring the inhibitory activity of PAD3-IN-1 against PAD3 using both

biochemical and cell-based assays.

Data Presentation
Inhibitory Activity of PAD3-IN-1 against PAD Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

PAD3-IN-1 against various human PAD isoforms. This data is crucial for understanding the

potency and selectivity of the inhibitor.
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PAD Isoform IC50 (μM)

PAD1 120

PAD2 27.5

PAD3 4.5

PAD4 30.5

Data sourced from Jamali H, et al. J Am Chem Soc. 2015 Mar 18;137(10):3616-21.[1]
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Caption: Thapsigargin-induced PAD3-mediated apoptosis pathway and the inhibitory action of

PAD3-IN-1.

Experimental Protocols
Biochemical Assay: Colorimetric Measurement of PAD3
Activity
This protocol describes an in vitro assay to determine the inhibitory effect of PAD3-IN-1 on the

enzymatic activity of purified recombinant human PAD3. The assay is based on the colorimetric

detection of ammonia, a byproduct of the citrullination reaction.

Materials:

Recombinant human PAD3 enzyme

PAD3-IN-1

N-α-benzoyl-L-arginine ethyl ester (BAEE) or other suitable PAD3 substrate

Ammonia detection kit (e.g., Berthelot reaction-based)

Assay buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT

96-well microplate

Microplate reader

Protocol:

Reagent Preparation:

Prepare a stock solution of PAD3-IN-1 in DMSO.

Prepare a series of dilutions of PAD3-IN-1 in assay buffer. Include a DMSO-only control.

Prepare a stock solution of the PAD3 substrate (e.g., 100 mM BAEE) in assay buffer.
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Prepare the recombinant PAD3 enzyme to the desired concentration in assay buffer. The

optimal concentration should be determined empirically by running a titration curve.

Assay Procedure:

To each well of a 96-well microplate, add 10 µL of the diluted PAD3-IN-1 or DMSO control.

Add 70 µL of assay buffer to each well.

Add 10 µL of the PAD3 enzyme solution to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the enzymatic reaction by adding 10 µL of the PAD3 substrate solution to each

well.

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be

optimized.

Stop the reaction according to the instructions of the ammonia detection kit.

Add the ammonia detection reagents as per the kit's protocol.

Incubate for the recommended time to allow for color development.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Subtract the absorbance of the no-enzyme control from all other readings.

Calculate the percentage of PAD3 inhibition for each concentration of PAD3-IN-1
compared to the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for the biochemical PAD3 inhibition assay.
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Cell-Based Assay: Rescue of Thapsigargin-Induced Cell
Death
This cell-based assay measures the ability of PAD3-IN-1 to protect cells from PAD3-mediated

cell death. Human Embryonic Kidney 293T (HEK293T) cells are engineered to overexpress

PAD3. Treatment with thapsigargin, a SERCA pump inhibitor, increases intracellular calcium

levels, leading to PAD3 activation and subsequent apoptosis. The inhibitory effect of PAD3-IN-1
is quantified by measuring cell viability.

Materials:

HEK293T cells

Expression vector containing human PAD3 cDNA

Transfection reagent (e.g., Lipofectamine)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Thapsigargin

PAD3-IN-1

Methylene Blue solution (0.5% w/v in 50% ethanol)

Elution buffer (1% acetic acid in 50% ethanol)

96-well cell culture plates

Microplate reader

Protocol:

Cell Culture and Transfection:
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Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO₂ incubator.

Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

After 24 hours, transfect the cells with the PAD3 expression vector using a suitable

transfection reagent according to the manufacturer's instructions. As a control, transfect a

set of cells with an empty vector.

Inhibitor and Thapsigargin Treatment:

24 hours post-transfection, prepare serial dilutions of PAD3-IN-1 in cell culture medium.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of PAD3-IN-1 or a vehicle control (e.g., DMSO).

Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

Prepare a stock solution of thapsigargin in DMSO and dilute it in cell culture medium to the

desired final concentration (e.g., 1 µM).

Add 10 µL of the thapsigargin solution to each well (except for the untreated control wells).

Incubate the plate for 24 hours at 37°C.

Methylene Blue Staining for Cell Viability:

Carefully remove the culture medium from the wells.

Gently wash the cells twice with 200 µL of pre-warmed PBS.

Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate

for 20 minutes at room temperature.

Wash the cells three times with PBS.

Add 50 µL of Methylene Blue solution to each well and incubate for 30 minutes at room

temperature.
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Remove the Methylene Blue solution and wash the plate with deionized water until the

water runs clear.

Allow the plate to air dry completely.

Add 100 µL of elution buffer to each well to solubilize the dye.

Incubate the plate on a shaker for 15 minutes to ensure complete elution.

Measure the absorbance at 665 nm using a microplate reader.

Data Analysis:

The absorbance values are directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each treatment condition relative to the

untreated control.

Plot the percentage of cell viability against the logarithm of the PAD3-IN-1 concentration

and fit the data to a dose-response curve to determine the EC50 value.
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Caption: Workflow for the cell-based PAD3 inhibition assay.
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Protocol for Recombinant PAD3 Expression and
Purification
This protocol provides a general guideline for the expression and purification of His-tagged

human PAD3 from E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing His-tagged human PAD3

LB Broth and Agar

Ampicillin (or other appropriate antibiotic)

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme)

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Ni-NTA affinity chromatography column

Dialysis buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT)

Protocol:

Transformation and Expression:

Transform the PAD3 expression vector into a competent E. coli expression strain.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.
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Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C

with shaking.

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with

shaking until the OD₆₀₀ reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to grow the culture for 4-6 hours at 30°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis and Purification:

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with 10 column volumes of Wash Buffer.

Elute the His-tagged PAD3 with 5 column volumes of Elution Buffer.

Collect the elution fractions and analyze by SDS-PAGE to confirm the purity of the protein.

Dialysis and Storage:

Pool the fractions containing pure PAD3 and dialyze against Dialysis Buffer overnight at

4°C to remove imidazole.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Aliquot the purified protein and store at -80°C.
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Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the

inhibitory activity of PAD3-IN-1 against PAD3. The biochemical assay allows for direct

measurement of enzymatic inhibition, while the cell-based assay provides insights into the

compound's efficacy in a more physiologically relevant context. These detailed procedures,

along with the provided data and pathway diagrams, should serve as a valuable resource for

researchers in the field of drug discovery and chemical biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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